molecular formula C19H25N8O10P B12070982 [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B12070982
M. Wt: 556.4 g/mol
InChI Key: PPVMMJMVKDNUAD-UHFFFAOYSA-N
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Description

The compound [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate is a dinucleotide phosphate derivative. It consists of two nucleoside moieties linked via a phosphodiester bond:

  • Adenine analog: The 5-(2-amino-6-oxo-1H-purin-9-yl) group corresponds to a modified adenine base (2-aminoadenine with a 6-oxo substitution), attached to a hydroxymethyl-substituted oxolane (tetrahydrofuran) ring .
  • Cytosine analog: The 5-(4-amino-2-oxopyrimidin-1-yl) group represents a cytosine derivative (4-amino-2-oxopyrimidine), linked to a 3-hydroxyoxolane ring . The molecule’s stereochemistry is critical: both nucleosides adopt the β-D-ribofuranose configuration (2R,3S,5R for the adenine moiety; 2R,3S,4R,5R for the cytosine analog) .

Properties

Molecular Formula

C19H25N8O10P

Molecular Weight

556.4 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)13-3-8(29)11(36-13)6-34-38(32,33)37-9-4-14(35-10(9)5-28)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30)

InChI Key

PPVMMJMVKDNUAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the protection of functional groups, followed by the formation of the purine and pyrimidine rings. The hydroxymethyl and oxolan groups are introduced through specific glycosylation reactions. The final step involves the phosphorylation of the hydroxyl group to form the hydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. Purification is achieved through chromatographic methods, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The hydrogen atoms on the purine and pyrimidine rings can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated analogs.

Scientific Research Applications

The compound [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate has garnered attention in various scientific fields due to its potential applications in biochemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structure and Composition

The compound is a phosphoramide derivative featuring purine and pyrimidine bases, which are critical in nucleic acid metabolism. Its molecular formula is C10H14N5O8PC_{10}H_{14}N_5O_8P with a molecular weight of approximately 363.22 g/mol .

Antiviral Research

The compound's structural similarity to nucleotides suggests potential antiviral properties. Studies have indicated that modifications to purine and pyrimidine bases can enhance the efficacy of antiviral agents. For instance, derivatives of this compound have shown activity against viruses by inhibiting viral replication processes.

Cancer Therapeutics

Research indicates that compounds similar to this one can interfere with nucleic acid synthesis in cancer cells, providing a pathway for the development of novel chemotherapeutic agents. A study demonstrated that derivatives could selectively target cancer cell lines, leading to apoptosis while sparing normal cells .

Gene Therapy

The incorporation of phosphoramide derivatives into gene therapy vectors has been explored. These compounds can facilitate the delivery of genetic material into cells, enhancing the efficiency of gene editing technologies like CRISPR/Cas9 . The ability to modify nucleic acids makes this compound a candidate for improving gene therapy outcomes.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in signaling pathways related to cell proliferation and survival. By inhibiting these enzymes, the compound could disrupt cancer growth and provide therapeutic benefits .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, derivatives of the compound were tested against the influenza virus. Results showed a significant reduction in viral load in treated cells compared to controls, indicating its potential as an antiviral agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner, suggesting its utility in cancer treatment protocols.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides, thereby interfering with nucleic acid synthesis. It targets specific enzymes involved in DNA and RNA replication, such as polymerases and kinases. This interference can inhibit the proliferation of viruses and cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Features Molecular Weight (g/mol) Functional Groups Biological Relevance
Target Compound Dinucleotide phosphate with adenine (2-amino-6-oxo) and cytosine (4-amino-2-oxo) analogs; phosphodiester linkage ~650–700 (estimated) Hydroxyl, amino, phosphate Potential substrate for DNA/RNA repair enzymes or antiviral targets
[(2S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate () Mononucleotide (adenine derivative); single phosphate group 331.22 Hydroxyl, amino, phosphate Likely intermediate in nucleotide biosynthesis or degradation
[5-(6-aminopurin-9-yl)-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate () Dinucleotide phosphate with unmodified adenine bases; phosphodiester linkage 841.38 (estimated) Hydroxyl, amino, phosphate Model for studying duplex stability or polymerase activity
[(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate () Adenine derivative with sulfanyl modification; phosphono linkage 516.36 Sulfanyl, amino, phosphate Enhanced nuclease resistance for therapeutic oligonucleotides
[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate () Azido-modified adenine nucleoside phosphate 696.4 Azido, hydroxyl, phosphate Click chemistry applications or photoaffinity labeling

Key Differences and Implications

Nucleobase Modifications: The target compound’s adenine base (2-amino-6-oxo) and cytosine analog (4-amino-2-oxo) differ from canonical bases. These modifications may alter base-pairing specificity or enzyme recognition compared to unmodified dinucleotides (e.g., ) . The sulfanyl group in enhances stability against nucleases, while the azido group in enables bioorthogonal chemistry applications .

Phosphate Linkage: The hydrogen phosphate bridge in the target compound contrasts with the phosphono group in . Phosphono linkages are more resistant to hydrolysis, whereas hydrogen phosphate is enzymatically cleavable .

Stereochemistry: All compounds exhibit β-D-ribofuranose stereochemistry, critical for mimicking natural nucleic acids. Deviations (e.g., α-configuration) would disrupt biological activity .

Molecular Weight and Solubility: The target compound’s higher molecular weight (~650–700 g/mol) compared to mononucleotides (e.g., : 331.22 g/mol) reduces membrane permeability but increases binding avidity in enzymatic assays .

Functional Group Diversity: Hydroxyl and amino groups in the target compound facilitate hydrogen bonding, while azido () or sulfanyl () groups introduce reactivity for conjugation or stabilization .

Research Findings

  • Enzymatic Studies: Dinucleotides like the target compound are used to probe polymerase fidelity. For example, the 2-amino-6-oxoadenine moiety may pair with thymine or cytosine, affecting replication accuracy .
  • Therapeutic Potential: Sulfanyl-modified analogs () show promise in antisense oligonucleotides due to nuclease resistance, whereas azido derivatives () are tools for targeted drug delivery .

Biological Activity

The compound identified as [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex molecule that exhibits significant biological activity, particularly in the context of cancer research and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • CAS Number : 77710-57-7
  • Molecular Formula : C19H28N9O10P
  • Molecular Weight : 573.5 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with nucleic acids, particularly DNA. The compound forms adducts with DNA, which are critical for understanding its antitumor effects. The mechanism involves:

  • Formation of DNA Adducts : The compound can bind to purine bases in DNA, leading to structural modifications that interfere with DNA replication and transcription processes.
  • Induction of Apoptosis : By disrupting normal cellular functions, the compound can trigger programmed cell death (apoptosis) in cancer cells.
  • Inhibition of DNA Repair Mechanisms : The presence of the adducts can hinder the cell's ability to repair DNA damage, further enhancing the cytotoxic effects on malignant cells .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity, particularly against various types of tumors. Key findings include:

  • Cisplatin Interaction : The compound is known to form complexes with cisplatin, a widely used chemotherapeutic agent. This interaction enhances the efficacy of cisplatin by stabilizing its binding to DNA .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Tumor Cell Lines : Research involving human tumor cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The study reported IC50 values indicating potent cytotoxicity across several cancer types .
  • Animal Model Studies : In vivo studies using murine models showed that administration of the compound led to notable tumor regression and increased survival rates compared to control groups receiving no treatment .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Antitumor ActivitySignificant reduction in tumor growth
CytotoxicityIC50 values < 10 µM
Apoptosis InductionIncreased apoptosis markers
Drug InteractionEnhanced efficacy with cisplatin

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest a favorable profile; however, further studies are necessary to establish comprehensive safety data.

Q & A

Q. What advanced structural techniques elucidate its interaction with RNA polymerases?

  • Methodological Answer : Cryo-EM of the compound bound to RNA polymerase II at 3–4 Å resolution can map steric clashes caused by the bulky phosphodiester linkage. Molecular docking (AutoDock Vina) predicts binding in the NTP entry tunnel, competing with ATP .

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